Calcium hydrogen phosphate dihydrate (CaHPO₄•2H₂O) plays a vital role in scientific research as a source of calcium and phosphorus, two essential minerals for various biological processes. Researchers utilize it in cell culture studies to maintain proper cellular function and growth [, ]. It also serves as a control or reference compound in studies investigating mineral absorption, metabolism, and bone health [, ].
Calcium hydrogen phosphate dihydrate can function as a buffering agent, helping to maintain a stable pH in solutions. This property is crucial in various research settings, including enzyme assays, protein purification, and maintaining physiological pH conditions in cell culture experiments [, ].
Researchers are exploring the potential of calcium hydrogen phosphate dihydrate in the development of biomaterials for bone regeneration and drug delivery applications. Its similarity to the mineral component of bone makes it a promising candidate for bone repair scaffolds, while its controlled release properties allow for potential use in drug delivery systems [].
Calcium hydrogen phosphate dihydrate, with the chemical formula , is a white crystalline powder commonly known as dibasic calcium phosphate dihydrate. It is a significant calcium phosphate compound that plays essential roles in various biological and industrial applications. This compound is slightly soluble in water and soluble in dilute acids, making it useful in diverse fields such as nutrition, pharmaceuticals, and materials science .
The primary methods for synthesizing calcium hydrogen phosphate dihydrate include:
These methods allow for the production of high-purity samples suitable for industrial and pharmaceutical applications .
Calcium hydrogen phosphate dihydrate has a wide range of applications:
Research indicates that certain compounds can affect the absorption and efficacy of calcium hydrogen phosphate dihydrate. For instance:
These interactions highlight the importance of considering concurrent medications or supplements when administering calcium hydrogen phosphate dihydrate .
Several compounds share similarities with calcium hydrogen phosphate dihydrate, each possessing unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Calcium Phosphate | Major component of bone; used in fertilizers | |
| Tricalcium Phosphate | Used as a dietary supplement; promotes bone health | |
| Monocalcium Phosphate | Soluble form used in fertilizers; acidic nature | |
| Hydroxyapatite | Biocompatible material; used in dental implants |
Calcium hydrogen phosphate dihydrate is unique due to its specific hydration state, which influences its solubility and biological activity compared to other forms of calcium phosphates. Its role as a dietary supplement and its applications in dental care distinguish it from similar compounds .
Calcium hydrogen phosphate dihydrate crystallizes in the monoclinic system with space group Ia (no. 9) and unit cell dimensions a = 6.265 Å, b = 15.19 Å, c = 5.814 Å, and β = 116.47° [3]. Neutron diffraction studies confirm four formula units per unit cell (Z = 4), with anisotropic displacement parameters revealing distinct thermal motions for calcium, phosphate, and water molecules [2]. The structure comprises alternating layers of Ca²⁺ ions and HPO₄²⁻ groups interconnected by hydrogen-bonded water molecules, forming a three-dimensional network stabilized by O–H···O interactions [1] [2].
Five crystallographically independent hydrogen atoms participate in four distinct hydrogen bonds with O···O distances ranging from 2.68 Å to 2.83 Å [2]. The structural water molecules exhibit two coordination modes:
This intricate network creates channels parallel to the c-axis, which influence ion transport during phase transformations [1].
Refinement of neutron diffraction data (R = 0.033) yields estimated standard deviations of:
These precision metrics enable quantitative analysis of thermal vibrations affecting crystallographic stability.
In situ AFM reveals amelogenin-induced surface roughening on the (010) face, with step heights increasing from 0.8 nm (pristine) to 2.3 nm (protein-treated) [4]. Force spectroscopy measurements show multiple rupture events (21 nm extension) when probing amelogenin-coated surfaces, indicative of protein–crystal interactions [4].
Scanning electron microscopy (SEM) documents three morphological regimes:
| Condition | (010) Face Characteristics | Lateral Face Features | |
|---|---|---|---|
| Additive-free | Atomically flat terraces | Sharp geometric edges | |
| Amelogenin-treated | Layered step structures | Rounded edges with nanopits | |
| Post-phase change | Interlocked monetite plates | Microfractures along [1] | [4] |
Confocal microscopy using FITC-tagged amelogenin demonstrates preferential adsorption at:
Phosphate buffer washing removes 89% of surface-bound protein, confirming reversible physisorption mechanisms [4].
Thermogravimetric analysis shows amelogenin accelerates dehydration kinetics:
| Additive | Onset Temperature (°C) | Weight Loss (%) | Phase Output | |
|---|---|---|---|---|
| None | 145 ± 3 | 19.8 | 87% monetite | |
| 50 µg/mL amelogenin | 132 ± 2 | 20.1 | 93% monetite | [4] |
Fourier-transform infrared spectroscopy confirms retention of PO₄³⁻ vibrational modes (ν₃ at 1124 cm⁻¹, ν₁ at 985 cm⁻¹) during phase change [4].
Key differences among calcium phosphates:
| Property | Brushite | Hydroxyapatite | Octacalcium Phosphate | |
|---|---|---|---|---|
| Space Group | Ia | P6₃/m | P1 | |
| Ca/P Ratio | 1.0 | 1.67 | 1.33 | |
| Hydrogen Bonding | Interlayer H₂O networks | OH⁻ channels | Hydrated interlayers | [3] [4] |
Characteristic XRD peaks for brushite (Cu Kα radiation):
| 2θ (°) | d-spacing (Å) | Miller Indices | Relative Intensity | |
|---|---|---|---|---|
| 11.6 | 7.63 | (020) | 100% | |
| 20.9 | 4.25 | (040) | 85% | |
| 29.3 | 3.05 | (221) | 78% | [1] [2] |
Rietveld refinement parameters (Rₚ = 5.21%, R_wp = 6.89%) enable quantitative phase analysis in mixed systems [2].
Synchrotron XRD reveals real-time growth kinetics:
Temperature-dependent XRD (25–120°C) shows:
This anisotropy explains preferential crack propagation along [10] during dehydration [4].
Precipitation techniques represent the most widely investigated approach for calcium hydrogen phosphate dihydrate synthesis, offering excellent control over product purity and crystal characteristics. Research has demonstrated that the solution-based precipitation method involves the controlled mixing of calcium-containing precursors with phosphate sources under carefully regulated conditions [1] [2].
The fundamental precipitation reaction proceeds according to the equation:
Ca²⁺ + HPO₄²⁻ + 2H₂O → CaHPO₄·2H₂O
Extensive research investigations have revealed that the most effective precursor combinations include calcium nitrate tetrahydrate with diammonium hydrogen phosphate, calcium chloride with diammonium hydrogen phosphate, and calcium hydroxide with phosphoric acid [1] [2] [3]. Each precursor system exhibits distinct advantages in terms of reaction kinetics, product purity, and crystal morphology control.
Research findings indicate that the reaction mechanism involves multiple stages of nucleation and crystal growth. Initial studies by Oliveira et al. demonstrated that the precipitation process occurs through five distinct stages, with hydroxyapatite formation preceding calcium hydrogen phosphate dihydrate crystallization [4] [5]. The transformation kinetics follow second-order reaction mechanisms, with crystal growth rates governed by solution supersaturation levels [6].
Advanced solution-based approaches have incorporated constant composition methods to maintain precise supersaturation conditions throughout the precipitation process [3]. These methodologies enable the production of calcium hydrogen phosphate dihydrate with controlled particle size distributions and enhanced crystallinity. Research investigations have shown that maintaining calcium to phosphorus ratios at 1.0 under controlled pH conditions yields the highest purity calcium hydrogen phosphate dihydrate products [7].
Comprehensive research studies have established that crystallization parameter optimization represents a critical factor in achieving high-quality calcium hydrogen phosphate dihydrate products with desired characteristics. Temperature optimization research has demonstrated that synthesis temperatures between 20-25°C produce the most thermodynamically stable calcium hydrogen phosphate dihydrate crystals [8] [9] [10].
Research investigations into supersaturation control have revealed that maintaining supersaturation ratios between 2.0-5.0 relative to calcium hydrogen phosphate dihydrate solubility yields optimal crystal quality [3] [11]. Higher supersaturation levels result in rapid nucleation with poor crystal morphology, while insufficient supersaturation leads to incomplete precipitation and low yields.
Mixing parameters significantly influence crystallization outcomes, with research demonstrating that controlled addition rates of 0.5-2.0 mL/min for precursor solutions produce uniform crystal size distributions [3]. Agitation speeds between 200-500 rpm provide adequate mass transfer without inducing excessive mechanical stress on developing crystals [10].
Research has established that ionic strength modifications through controlled electrolyte addition can enhance crystallization efficiency. Studies have shown that sodium chloride additions at concentrations of 0.1-0.15 M improve crystal growth rates while maintaining product purity [6] [12]. The presence of controlled ionic environments facilitates more uniform nucleation patterns and reduces the formation of secondary phases.
Extensive research investigations have revealed complex relationships between pH and temperature parameters that critically determine calcium hydrogen phosphate dihydrate formation and stability. Research findings demonstrate that calcium hydrogen phosphate dihydrate exhibits maximum stability at pH values between 2.0-5.0, with optimal formation occurring at pH 4.5-5.0 [8] [9].
Temperature-dependent pH relationships have been thoroughly investigated, revealing that calcium hydrogen phosphate dihydrate solubility decreases with increasing temperature within the range of 5-37°C [8]. Research has established that the solubility product varies according to the relationship: ln Ks = -8403.5/T + 41.863 - 0.09678T, where T represents absolute temperature [8].
Advanced research studies have demonstrated that pH buffer systems significantly enhance calcium hydrogen phosphate dihydrate synthesis reproducibility. Investigations utilizing phosphate buffer systems at pH 5.0 have yielded consistent product characteristics with reduced batch-to-batch variations [10]. The buffering capacity prevents rapid pH fluctuations during precipitation, enabling more controlled crystal development.
Research has revealed that temperature cycling protocols can improve crystal quality through controlled dissolution-recrystallization processes. Studies employing temperature variations between 20-30°C during synthesis have produced calcium hydrogen phosphate dihydrate crystals with enhanced crystallinity and reduced defect concentrations [10]. These thermal treatments promote the elimination of lattice imperfections and improve overall product quality.
Sol-gel synthesis methodologies have emerged as versatile approaches for calcium hydrogen phosphate dihydrate production, offering unique advantages in terms of homogeneity and compositional control. Research investigations have established that sol-gel processes enable the preparation of calcium phosphate materials with precisely controlled calcium to phosphorus ratios and enhanced surface properties.
The sol-gel approach typically involves the hydrolysis and condensation of metal alkoxide precursors in controlled environments. Research has demonstrated that calcium nitrate tetrahydrate combined with triethyl phosphite represents the most effective precursor combination for calcium hydrogen phosphate dihydrate synthesis. The reaction proceeds through controlled hydrolysis in ethanol-water media, forming polymeric networks that subsequently crystallize upon thermal treatment.
Process parameter investigations have revealed that gelation temperature significantly influences final product characteristics. Research studies have shown that gelation temperatures between 60-80°C promote the formation of homogeneous gels with optimal porosity for subsequent calcium hydrogen phosphate dihydrate crystallization. Lower temperatures result in incomplete gelation, while excessive temperatures lead to rapid solvent evaporation and non-uniform gel formation.
Aging time optimization research has established that gel aging periods of 24-72 hours at room temperature provide optimal conditions for network development. During this aging phase, continued hydrolysis and condensation reactions strengthen the gel network and promote uniform distribution of calcium and phosphorus species throughout the matrix.
Research investigations into sol-gel yield optimization have identified multiple strategies for enhancing calcium hydrogen phosphate dihydrate production efficiency. Precursor concentration studies have demonstrated that maintaining calcium concentrations of 3.0 M in ethanol solutions provides optimal conditions for high-yield synthesis. These concentrations ensure adequate reactant availability while preventing premature precipitation during sol preparation.
Solvent composition optimization research has revealed that ethanol-water ratios of 3:1 to 4:1 yield the highest quality calcium hydrogen phosphate dihydrate products. The water content provides necessary hydrolysis activity, while ethanol maintains solution homogeneity and prevents rapid gelation. Research has shown that deviations from optimal solvent ratios result in incomplete reactions or formation of undesired secondary phases.
Thermal treatment optimization studies have established that calcination temperatures between 300-400°C promote the conversion of amorphous gel precursors to crystalline calcium hydrogen phosphate dihydrate. Research investigations have demonstrated that heating rates of 1-3°C/min prevent thermal shock and promote uniform crystal development throughout the material.
Advanced yield optimization strategies have incorporated controlled atmosphere processing to prevent decomposition during thermal treatment. Research has shown that processing under nitrogen or argon atmospheres at reduced oxygen partial pressures enhances yield by preventing oxidative degradation of organic components. These controlled conditions enable higher processing temperatures without compromising product quality.
Hydrothermal synthesis represents a powerful approach for calcium hydrogen phosphate dihydrate production under controlled temperature and pressure conditions. Research investigations have established that hydrothermal processing enables the synthesis of highly crystalline calcium phosphate phases with controlled morphologies and enhanced properties.
Temperature-controlled hydrothermal methodologies typically operate within the range of 80-200°C, with specific temperature selections determining final product phase composition. Research has demonstrated that temperatures of 120-160°C favor calcium hydrogen phosphate dihydrate formation, while higher temperatures promote transformation to more stable phases such as hydroxyapatite.
Research investigations into temperature gradients during hydrothermal processing have revealed that controlled heating rates significantly influence crystal quality. Studies employing heating rates of 1-2°C/min have produced calcium hydrogen phosphate dihydrate crystals with superior morphological characteristics compared to rapid heating protocols. The controlled temperature increase allows for gradual supersaturation development and ordered nucleation processes.
Low-temperature hydrothermal approaches have been developed to produce calcium hydrogen phosphate dihydrate under milder conditions. Research by Alqapa and Sopyan demonstrated successful synthesis at 80°C using calcium oxide and ammonium dihydrogen phosphate precursors. These mild conditions reduce energy requirements while maintaining high product quality and crystallinity.
Pressure effects in hydrothermal calcium hydrogen phosphate dihydrate synthesis have been extensively studied to understand formation mechanisms and optimize processing conditions. Research investigations have established that pressure ranges of 0.1-2.0 MPa provide optimal conditions for calcium hydrogen phosphate dihydrate crystallization without inducing unwanted phase transformations.
Research has revealed that pressure influences both nucleation kinetics and crystal growth mechanisms during hydrothermal processing. Studies have demonstrated that moderate pressures (0.5-1.0 MPa) promote homogeneous nucleation while higher pressures (>1.5 MPa) favor heterogeneous nucleation on container surfaces. Understanding these pressure-dependent mechanisms enables better control over final product characteristics.
Vapor pressure investigations have shown that autogenous pressure development during hydrothermal processing significantly affects reaction kinetics. Research has established that sealed system conditions with self-generated pressures provide more controlled environments compared to externally applied pressure systems. These autogenous conditions promote more uniform reaction environments and consistent product formation.
Advanced pressure-controlled studies have investigated the effects of pressure cycling on calcium hydrogen phosphate dihydrate crystal quality. Research employing alternating pressure conditions has demonstrated improved crystal perfection through controlled dissolution-recrystallization cycles. These pressure variations promote the elimination of crystal defects and enhance overall product quality.
Phosphogypsum waste utilization represents an innovative and environmentally beneficial approach for calcium hydrogen phosphate dihydrate synthesis. Research investigations have demonstrated that phosphogypsum, a byproduct of phosphoric acid production, contains significant amounts of calcium sulfate that can be effectively converted to valuable calcium phosphate products.
The phosphogypsum utilization process typically involves controlled treatment with sodium hydroxide solutions to convert calcium sulfate to calcium hydroxide, followed by reaction with phosphoric acid to produce calcium hydrogen phosphate dihydrate. Research has established that utilizing 20% phosphogypsum slurries with controlled alkaline treatment yields calcium hydrogen phosphate dihydrate with purity levels suitable for various applications.
Process optimization studies have revealed that phosphogypsum conversion efficiency depends critically on particle size, reaction temperature, and alkaline treatment conditions. Research investigations have shown that optimal conversion occurs at temperatures of 60-80°C with sodium hydroxide concentrations of 1-2 M, achieving calcium hydrogen phosphate dihydrate yields of 85-90%.
Environmental impact assessments of phosphogypsum utilization have demonstrated significant benefits including waste volume reduction and valuable product recovery. Research has established that each ton of processed phosphogypsum can yield approximately 400-500 kg of calcium hydrogen phosphate dihydrate while simultaneously reducing environmental disposal requirements. These dual benefits make phosphogypsum utilization an attractive sustainable synthesis approach.
Electrochemical deposition methodologies offer unique advantages for calcium hydrogen phosphate dihydrate synthesis through controlled ionic transport and localized pH manipulation. Research investigations have established that electrochemical approaches enable precise control over product composition, morphology, and deposition location.
The electrochemical deposition process involves cathodic reduction reactions that generate hydroxide ions, creating locally alkaline conditions favorable for calcium phosphate precipitation. Research has demonstrated that applied potentials between 2-6 V at temperatures of 25-60°C provide optimal conditions for calcium hydrogen phosphate dihydrate formation.
Advanced electrochemical research has investigated the effects of current density, electrolyte composition, and electrode materials on product characteristics. Studies have shown that current densities of 10-20 mA/cm² produce well-crystallized calcium hydrogen phosphate dihydrate deposits with controlled morphologies. Higher current densities result in rapid precipitation with poor crystal quality, while insufficient current densities yield incomplete conversion.
Research investigations into electrode material effects have revealed that titanium cathodes provide superior performance compared to other metals due to their chemical stability and favorable surface properties. The titanium surface promotes uniform nucleation while resisting corrosion under the alkaline conditions generated during electrochemical processing.
Microwave-assisted synthesis represents an energy-efficient and rapid approach for calcium hydrogen phosphate dihydrate production with unique heating mechanisms and enhanced reaction kinetics. Research investigations have demonstrated that microwave processing significantly reduces synthesis times while maintaining high product quality.
The microwave synthesis approach typically involves irradiation of aqueous precursor solutions containing calcium and phosphate sources under controlled power conditions. Research has established that microwave powers of 600 watts applied for 5-15 minutes provide optimal conditions for calcium hydrogen phosphate dihydrate formation. The volumetric heating mechanism ensures uniform temperature distribution and rapid supersaturation development.
Process optimization studies have revealed that microwave-assisted synthesis produces calcium hydrogen phosphate dihydrate with superior surface properties compared to conventional heating methods. Research investigations have shown that microwave processing yields materials with 50% higher surface areas and 3-7 times greater porosity than conventional precipitation methods. These enhanced properties result from the unique heating mechanism and rapid crystallization kinetics.
Advanced microwave research has investigated the effects of synthesis atmosphere, precursor concentration, and cooling rates on final product characteristics. Studies employing controlled atmospheres during microwave processing have demonstrated improved product purity and reduced secondary phase formation. Research has established that nitrogen atmosphere processing prevents oxidative side reactions while maintaining optimal heating efficiency.
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